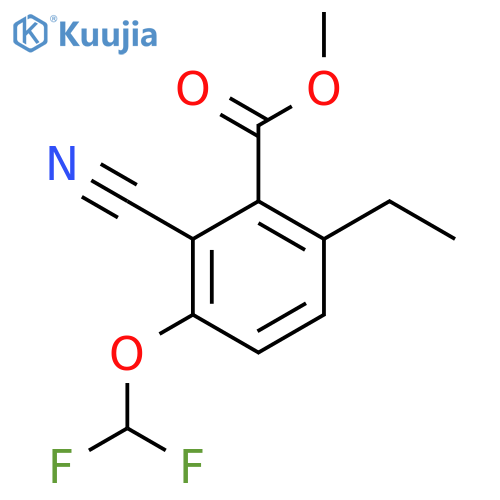

Cas no 1807216-70-1 (Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate)

1807216-70-1 structure

商品名:Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate

CAS番号:1807216-70-1

MF:C12H11F2NO3

メガワット:255.217450380325

CID:5011288

Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate

-

- インチ: 1S/C12H11F2NO3/c1-3-7-4-5-9(18-12(13)14)8(6-15)10(7)11(16)17-2/h4-5,12H,3H2,1-2H3

- InChIKey: GEZSRYALPGBYGE-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=C(C(=O)OC)C=1C#N)CC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 340

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 59.3

Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010001243-1g |

Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate |

1807216-70-1 | 97% | 1g |

1,475.10 USD | 2021-07-06 |

Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

1807216-70-1 (Methyl 2-cyano-3-difluoromethoxy-6-ethylbenzoate) 関連製品

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量